REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:4][CH2:3]1>CC(C)=O>[CH:8]1([CH:5]2[CH2:4][CH2:3][C:2](=[O:1])[CH2:7][CH2:6]2)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC1CCC(CC1)C1CCCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring 2.67N Jone's regend (77 ml) at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 1 hour at 0° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to a mixture of water and diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, sodium hydrogen carbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The magnesium sulfate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |